molecular formula C22H16N4O4 B1683996 MKC-1 CAS No. 125313-92-0

MKC-1

カタログ番号: B1683996
CAS番号: 125313-92-0
分子量: 400.4 g/mol
InChIキー: OVSKGTONMLKNPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

MKC-1 is a cell cycle inhibitor being developed by EntreMed that has shown potential as an anticancer agent [4, 7]. Research indicates that this compound has multiple targets, including tubulin and the importin-β family [3, 7].

Scientific Research Applications

Clinical Trials

  • Pancreatic Cancer: A Phase II study evaluated oral this compound in patients with advanced pancreatic cancer who had previously failed chemotherapy regimens . The study initially administered this compound orally twice daily at 100 mg/m2 for 14 days of a 28-day cycle, but the schedule was later modified to a fixed, continuous dose of 150 mg per day .
  • Maximum Tolerated Dose (MTD): Clinical trials often aim to determine the MTD of a drug using dose-escalation studies . The continual reassessment method (CRM) is a model-based approach used to guide dose-finding in these trials .

Antiviral Therapy

  • Inhibiting host proteins essential for viral lifecycles is a potential strategy for antiviral therapy . CRM1 (Chromosome Region Maintenance 1) is a key transporter protein involved in nucleocytoplasmic trafficking pathways, which are crucial in viral infections . Leptomycin B (LMB), an inhibitor of CRM1, has shown effectiveness against cancer cell lines and in limiting viral infections in vitro, but its high cytotoxicity limits its in vivo efficacy .

Fungal Infections

  • Drug Resistance: PKC signaling mediates responses to azoles and other drugs targeting the ergosterol biosynthesis pathway in fungal species . Inhibition of Pkc1 function mimics the effects of inhibiting Hsp90 or calcineurin .
  • Candida albicans: Studies have explored the role of Mkc1, a MAPK, in Candida albicans [1, 5]. Disruption of MKC1 does not decrease unmasking in cho1Δ/Δ . The Mkc1 MAPK is constitutively activated in the cho1Δ/Δ mutant, downstream of the small GTPase Rho1 .

Other Applications

  • Meningococcal Vaccine: The quadrivalent meningococcal conjugate vaccine (MenACWY-CRM) has been studied for immunogenicity in military recruits .
  • Fighting Behavior: MKC-242, a related compound, has been shown to suppress foot shock-induced fighting behavior in mice without affecting motor coordination .

準備方法

合成経路および反応条件

MKC-1は、ビスインドリルマレイミドの形成を含む一連の化学反応によって合成されます。 合成経路は通常、特定の反応条件下でのインドール誘導体とマレイミドの縮合を含みます . 反応条件には、多くの場合、有機溶媒と触媒を使用して、目的の生成物の形成を促進することが含まれます。

工業生産方法

This compoundの工業生産には、化合物を大量に生産するために合成経路を拡大することが含まれます。 このプロセスには、反応条件、精製方法、品質管理対策の最適化が必要であり、最終製品の一貫性と純度を保証します .

化学反応の分析

反応の種類

MKC-1は、次のようなさまざまな化学反応を受けます。

一般的な試薬および条件

形成された主要な生成物

これらの反応から形成される主要な生成物には、this compoundの酸化された、還元された、および置換された誘導体が含まれ、それぞれ異なる生物学的活性と潜在的な治療用途があります .

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

生物活性

MKC-1, also known as Ro 31-7453, is an oral small molecule inhibitor that primarily targets cell cycle processes, demonstrating significant biological activity in various cancer models. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and associated research findings.

This compound functions as a cell cycle inhibitor by targeting multiple pathways:

  • Importin-β Family : Involved in nuclear transport, this compound disrupts the function of importin proteins, which are critical for the translocation of proteins into the nucleus.
  • Tubulin Interaction : The compound destabilizes microtubules, inhibiting mitotic spindle formation and leading to chromosomal segregation errors.
  • Akt/mTOR Pathway : this compound also affects the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

These actions collectively induce hyperploidy and apoptosis in tumor cells, contributing to its antitumor effects .

Phase II Studies

Several clinical trials have assessed the efficacy of this compound in various cancers:

  • Pancreatic Cancer :
    • A Phase II study involved 20 patients with unresectable pancreatic cancer. The results indicated no objective responses; however, one patient exhibited stable disease for 104 days. The median overall survival was 101 days, with a median time to progression of 42 days. Toxicities included hematologic issues and fatigue, with one case of fatal pancytopenia .
  • Breast Cancer :
    • A separate Phase II trial evaluated this compound in patients with metastatic breast cancer. Although specific outcomes were not detailed in the available literature, this compound has shown activity against breast cancer cell lines in preclinical studies .
  • Non-Small Cell Lung Cancer (NSCLC) :
    • In a study combining this compound with pemetrexed as second-line therapy for advanced NSCLC, modest antitumor activity was observed. The compound demonstrated potential in overcoming resistance mechanisms in preclinical models .

Summary of Clinical Findings

Study TypeCancer TypeNumber of PatientsOverall Survival (Days)Time to Progression (Days)Notable Toxicities
Phase IIPancreatic2010142Hematologic toxicities, fatigue
Phase IIBreastNot specifiedNot reportedNot reportedNot specified
Phase I/IINSCLCNot specifiedNot reportedNot reportedNot specified

Preclinical Models

This compound has been extensively studied in preclinical settings:

  • Antitumor Activity : In vitro studies have shown that this compound exhibits broad antitumor activity across various tumor cell lines, including those resistant to conventional therapies.
  • Mechanistic Insights : Research indicates that this compound's ability to induce apoptosis is linked to its effects on microtubule dynamics and nuclear transport pathways .

Toxicity Profile

The toxicity profile of this compound is significant and includes:

  • Hematologic Toxicities : Common adverse effects include cytopenias (anemia and lymphopenia), leading to severe cases such as grade 5 pancytopenia.
  • Gastrointestinal Issues : Patients have reported mucositis and fatigue as prevalent side effects during treatment .

特性

IUPAC Name

3-(1-methylindol-3-yl)-4-(1-methyl-6-nitroindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-24-10-15(13-5-3-4-6-17(13)24)19-20(22(28)23-21(19)27)16-11-25(2)18-9-12(26(29)30)7-8-14(16)18/h3-11H,1-2H3,(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSKGTONMLKNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=C4C=CC(=C5)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154735
Record name MKC-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125313-92-0
Record name 3-(1-Methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125313-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MKC-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125313920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MKC-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MKC-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MKC-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ11VPY7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MKC-1
Reactant of Route 2
Reactant of Route 2
MKC-1
Reactant of Route 3
Reactant of Route 3
MKC-1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
MKC-1
Reactant of Route 5
Reactant of Route 5
MKC-1
Reactant of Route 6
Reactant of Route 6
MKC-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。